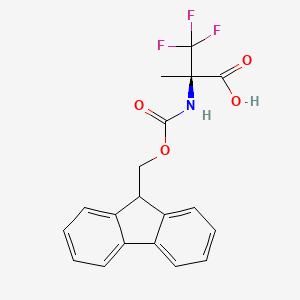

Fmoc-R-(Me)Ala(3-F3)-OH

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H16F3NO4 |

|---|---|

Molecular Weight |

379.3 g/mol |

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3,3-trifluoro-2-methylpropanoic acid |

InChI |

InChI=1S/C19H16F3NO4/c1-18(16(24)25,19(20,21)22)23-17(26)27-10-15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9,15H,10H2,1H3,(H,23,26)(H,24,25)/t18-/m1/s1 |

InChI Key |

WDBDMOCINHCAEN-GOSISDBHSA-N |

Isomeric SMILES |

C[C@@](C(=O)O)(C(F)(F)F)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Canonical SMILES |

CC(C(=O)O)(C(F)(F)F)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

sequence |

X |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Fmoc-N-Methyl-D-3,3,3-Trifluoroalanine (Fmoc-N-Me-D-Tfa-OH)

Topic: Fmoc-N-Methyl-D-3,3,3-Trifluoroalanine (Fmoc-N-Me-D-Tfa-OH): Structure, Properties, and Application Guide Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Peptide Scientists

Executive Summary

Fmoc-N-Methyl-D-3,3,3-Trifluoroalanine (often abbreviated as Fmoc-N-Me-D-Tfa-OH or Fmoc-D-NMe-TfeGly-OH ) is a highly specialized, non-canonical amino acid derivative used in advanced peptide drug discovery. It combines two critical structural modifications: N-methylation and side-chain fluorination (trifluoromethylation).

This residue is a "power tool" in medicinal chemistry, designed to simultaneously address three common failure modes in peptide therapeutics:

-

Proteolytic Instability: The D-configuration and N-methylation synergistically block protease recognition.

-

Membrane Permeability: The

-methyl and -

Conformational Control: The steric bulk restricts backbone dihedral angles (

), locking peptides into bioactive conformations.

Chemical Identity & Structure

Nomenclature and Classification

-

IUPAC Name: (2R)-2-[(9H-fluoren-9-ylmethoxy)carbonyl(methyl)amino]-3,3,3-trifluoropropanoic acid

-

Common Name: Fmoc-N-methyl-D-3,3,3-trifluoroalanine

-

Chirality: R (D-configuration). Note: Standard L-amino acids are S-configured; the R-configuration here denotes the non-natural D-isomer.

-

Molecular Formula:

-

Molecular Weight: ~379.33 g/mol

Structural Visualization

The molecule features a bulky Fmoc protecting group, a tertiary amide (due to N-methylation), and an electron-withdrawing trifluoromethyl group on the

Figure 1: Structural connectivity of Fmoc-N-Me-D-Tfa-OH. The N-methyl and CF3 groups create significant steric crowding around the alpha-carbon.

Physicochemical Properties[1][2][3][4]

The combination of fluorine and methylation drastically alters the properties compared to native Alanine.

| Property | Value / Characteristic | Impact on Synthesis/Biology |

| Molecular Weight | 379.33 g/mol | Heavier than Fmoc-Ala-OH (311.3 g/mol ) due to |

| Solubility | High in DMF, NMP, DCM | Lipophilic side chains enhance solubility in organic solvents. |

| pKa ( | ~3.2 (Predicted) | |

| Lipophilicity | High | |

| Steric Bulk | Very High | |

| Electronic Effect | Strong Electron Withdrawing | Reduces nucleophilicity of the amine after Fmoc removal. |

Key Insight: The

Synthesis & Manufacturing

Since this is a specialized building block, it is typically synthesized via one of two high-fidelity routes to ensure optical purity.

Route A: Enzymatic Resolution (Preferred for Scale)

-

Precursor: Synthesis of racemic 3,3,3-trifluoroalanine from trifluoropyruvate.

-

Resolution: Use of D-amino acid oxidase or acylase to isolate the D-enantiomer.

-

N-Methylation: Reductive amination using paraformaldehyde and mild hydride reducing agents (e.g.,

) or the "Oxazolidinone Route" (Ben-Ishai method) to prevent racemization. -

Protection: Standard Fmoc-OSu protection.

Route B: Asymmetric Synthesis (Lab Scale)

Utilizes chiral sulfinimines derived from trifluoropyruvate, followed by diastereoselective reduction and subsequent N-methylation.

Solid-Phase Peptide Synthesis (SPPS) Protocol

Critical Warning: This residue presents a "Double Difficulty" in SPPS:

-

Coupling TO the resin: The N-methyl group creates steric hindrance.

-

Coupling ON to the residue: Once coupled and deprotected, the N-methyl secondary amine is sterically hindered, AND the electron-withdrawing

group reduces the nucleophilicity of that amine.

Coupling Protocol (The "Hard Coupling" Cycle)

Reagents:

-

Activator: HATU or COMU (Stronger than HBTU/PyBOP).

-

Base: DIPEA or TMP (2,4,6-Trimethylpyridine) to minimize racemization.

-

Solvent: DMF or NMP (NMP preferred for difficult sequences).

Step-by-Step Workflow:

-

Swelling: Swell resin in DMF (30 min).

-

Fmoc Deprotection: 20% Piperidine/DMF (2 x 10 min). Note: Monitor UV; deprotection of bulky residues can be slow.

-

Activation (Pre-activation is critical):

-

Dissolve Fmoc-N-Me-D-Tfa-OH (3-5 eq) in NMP.

-

Add HATU (2.9-4.9 eq).

-

Add DIPEA (6-10 eq).

-

Wait 30-60 seconds for activation (color change to yellow/orange).

-

-

Coupling:

-

Add activated mixture to resin.[1]

-

Time: 2 - 4 hours (Standard amino acids take 30-60 min).

-

Temp: Elevated temperature (50°C) is highly recommended, but ensure microwave power is modulated to prevent racemization of the sensitive D-center.

-

-

Monitoring: Standard Kaiser test will FAIL (it detects primary amines). Use the Chloranil Test or Bromophenol Blue to detect secondary amines.

-

Double Coupling: Always perform a second coupling cycle for this residue.

Elongation (Coupling the Next Amino Acid)

The secondary amine of N-Me-D-Tfa is a poor nucleophile.

-

Strategy: Use highly reactive acylating agents.

-

Recommendation: Use Fmoc-Amino Acid Fluorides or HATU/HOAt at 60°C.

-

Capping: Acetylate unreacted amines aggressively after this step to prevent deletion sequences.

Figure 2: Optimized SPPS cycle for N-methylated trifluoroalanine. Note the requirement for secondary amine monitoring and potential double coupling.

Impact on Drug Design[1][2][4]

Incorporating Fmoc-N-Me-D-Tfa-OH into a peptide sequence induces profound changes in the molecule's pharmacological profile.

Metabolic Stability (The "Fortress" Effect)

-

Protease Resistance: Proteases (e.g., Trypsin, Chymotrypsin) recognize specific side chains and backbone geometries.

-

D-Stereochemistry: Mismatches the chiral pocket of endogenous enzymes.

-

N-Methylation: Removes the H-bond donor required for the catalytic triad of many proteases to "grip" the backbone.

-

Result: Peptides containing this residue often exhibit half-lives (

) in plasma extended from minutes to hours.

-

Membrane Permeability[6]

-

Lipophilicity Boost: The

group is extremely lipophilic. -

Solvation Energy: N-methylation removes a solvent-exposed hydrogen bond, reducing the energy penalty for the peptide to desolvate and enter the lipid bilayer.

-

Application: Ideal for converting cell-impermeable peptides into Intracellularly Active therapeutics.

Conformational Constraint

-

The N-methyl group clashes with the side chain and the preceding carbonyl oxygen.

-

This restricts the Ramachandran angles (

), forcing the peptide into specific turn structures (often -

Utility: Used to lock a peptide into its "receptor-bound" shape, increasing affinity by reducing the entropy penalty of binding.

References

-

Solid-Phase Peptide Synthesis (SPPS)

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. Link

-

-

N-Methylation in Peptides

-

Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. Link

-

-

Fluorine in Medicinal Chemistry

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

-

- Uneyama, K. (2006). Organofluorine Chemistry. Blackwell Publishing.

-

Coupling Reagents for Hindered Amines

Sources

A Technical Guide to the Application of Fmoc-N-methyl-3-trifluoroalanine in Peptide Synthesis

Executive Summary

The design and synthesis of therapeutic peptides with enhanced pharmacological properties remains a significant challenge in drug development. Modifications to the peptide backbone and amino acid side chains are critical strategies to overcome inherent limitations such as poor metabolic stability and low membrane permeability. This technical guide provides an in-depth exploration of a novel, non-canonical amino acid, Fmoc-N-methyl-3-trifluoroalanine, and its potential applications in solid-phase peptide synthesis (SPPS). By combining the steric hindrance and conformational constraints of N-methylation with the unique electronic and hydrophobic properties of a trifluoromethyl group, this building block offers a new avenue for creating peptides with tailored characteristics. This document will detail the anticipated physicochemical properties of this amino acid, provide a comprehensive, field-proven protocol for its incorporation into peptide sequences, and outline a systematic workflow for the characterization of the resulting modified peptides. This guide is intended for researchers, scientists, and professionals in the field of peptide chemistry and drug development who are seeking to expand their synthetic repertoire and explore the potential of advanced amino acid analogues.

Introduction: The Imperative for Advanced Amino Acid Modifications

Native peptides, despite their high specificity and potency, often exhibit suboptimal pharmacokinetic profiles, limiting their therapeutic potential.[1] Their susceptibility to proteolytic degradation and poor membrane permeability are significant hurdles.[2] To address these limitations, medicinal chemists have increasingly turned to the incorporation of non-canonical amino acids. Two particularly effective modifications are N-methylation of the peptide backbone and fluorination of amino acid side chains.

N-methylation , the addition of a methyl group to the amide nitrogen, offers several advantages:

-

Enhanced Metabolic Stability: The N-methyl group shields the adjacent peptide bond from cleavage by proteases, thereby increasing the in-vivo half-life of the peptide.[2][3]

-

Improved Membrane Permeability: By removing a hydrogen bond donor, N-methylation increases the lipophilicity of the peptide, which can lead to improved passive diffusion across cell membranes.[4][5]

-

Conformational Constraint: The steric bulk of the N-methyl group restricts the conformational freedom of the peptide backbone, which can be used to stabilize bioactive conformations and enhance receptor binding affinity and selectivity.[3][6]

Fluorination of amino acid side chains also imparts unique and beneficial properties:

-

Modulated Hydrophobicity: The incorporation of fluorine can fine-tune the hydrophobicity of a peptide, which is a critical parameter for its interaction with biological targets and its overall pharmacokinetic profile.[7][8]

-

Enhanced Stability: The high strength of the carbon-fluorine bond can increase the thermal and chemical stability of peptides.[7]

-

Altered Electronic Properties: The strong electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups and modulate intermolecular interactions.[7]

The combination of these two modifications in a single building block, Fmoc-N-methyl-3-trifluoroalanine , presents a compelling tool for peptide chemists to rationally design peptides with enhanced drug-like properties.

Anticipated Physicochemical Properties of Fmoc-N-methyl-3-trifluoroalanine

While experimental data for this specific amino acid is not yet widely available, we can extrapolate its key physicochemical properties based on the known effects of its constituent modifications.

-

Steric Hindrance: The presence of both an N-methyl group and a trifluoromethyl group on the alanine side chain will result in significant steric bulk. This will have a profound impact on the coupling efficiency during SPPS, necessitating the use of potent coupling reagents and optimized reaction conditions.[6][9]

-

Electronic Effects: The trifluoromethyl group is a strong electron-withdrawing group. This will influence the reactivity of the carboxylic acid during the coupling reaction and may also affect the conformational preferences of the resulting peptide.

-

Conformational Preferences: The combination of N-methylation and the bulky trifluoromethyl group will severely restrict the rotational freedom around the peptide backbone, likely favoring specific dihedral angles and potentially inducing turns or other secondary structures.[10]

-

Hydrophobicity: The trifluoromethyl group will significantly increase the local hydrophobicity of the peptide, which could be leveraged to enhance interactions with hydrophobic pockets of target proteins or to improve membrane permeability.[11]

Solid-Phase Peptide Synthesis (SPPS) Protocol for Incorporating Fmoc-N-methyl-3-trifluoroalanine

The successful incorporation of this sterically demanding amino acid requires a carefully optimized protocol that addresses the challenges of slow and incomplete coupling reactions.

Materials and Reagents

-

Fmoc-N-methyl-3-trifluoroalanine

-

High-quality solid support (e.g., Rink Amide resin, 2-Chlorotrityl chloride resin)

-

Fmoc-protected amino acids

-

Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), or COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)[12][13]

-

Base: Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

Fmoc Deprotection Solution: 20% Piperidine in Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM), N-Methyl-2-pyrrolidone (NMP)

-

Washing Solvents: DMF, DCM, Isopropanol (IPA)

-

Capping Reagent: Acetic anhydride/DIPEA in DMF

Detailed Step-by-Step Methodology

This protocol assumes a standard Fmoc-based SPPS workflow. The critical step is the coupling of Fmoc-N-methyl-3-trifluoroalanine.

Step 1: Resin Swelling

-

Place the desired amount of resin in a reaction vessel.

-

Add DMF to swell the resin for at least 30 minutes.[14]

-

Drain the DMF.

Step 2: Fmoc Deprotection

-

Add 20% piperidine in DMF to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 5-10 minutes.

-

Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.[15]

Step 3: Coupling of Fmoc-N-methyl-3-trifluoroalanine (Critical Step)

-

In a separate vial, dissolve Fmoc-N-methyl-3-trifluoroalanine (3-5 equivalents relative to resin loading) and the chosen coupling reagent (e.g., HATU, 3.9 equivalents) in DMF or NMP.[9] NMP is often preferred for its superior solvating properties with sterically hindered amino acids.[9]

-

Add DIPEA or Collidine (6-10 equivalents) to the solution and allow for pre-activation for 1-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for an extended period, typically 2-4 hours. For extremely difficult couplings, overnight reaction may be necessary.[9]

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). Note that the Kaiser test will be negative for the secondary amine after the N-methylated residue is coupled. A chloranil test can be used instead.

Step 4: Double Coupling (Recommended)

-

After the first coupling, drain the reaction solution and wash the resin with DMF.

-

Repeat Step 3 with a fresh solution of activated Fmoc-N-methyl-3-trifluoroalanine to ensure the reaction goes to completion.[9]

Step 5: Capping (Optional but Recommended)

-

If the coupling is suspected to be incomplete, cap any unreacted amines to prevent the formation of deletion sequences.

-

Treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.[14]

-

Wash the resin thoroughly with DMF.

Step 6: Subsequent Amino Acid Couplings

-

Coupling the next amino acid onto the N-methylated residue is also a sterically hindered step and requires a potent coupling reagent and extended reaction times, similar to Step 3.[6]

Comparison of Coupling Reagents for Sterically Hindered Residues

| Coupling Reagent | Active Ester Formed | Reactivity | Advantages | Disadvantages |

| HATU | OAt ester | Very High | Highly effective for hindered couplings; minimizes racemization.[12][16] | Higher cost. |

| HCTU | O-6-ClBt ester | High | More reactive than HBTU/PyBOP; cost-effective.[9][12] | Can cause guanidinylation if used in excess.[16] |

| COMU | Oxyma ester | Very High | Comparable to HATU; non-explosive byproducts; good solubility.[12][13] | Relatively new, may require more optimization. |

| PyBOP | OBt ester | Moderate | Good for standard couplings. | Often insufficient for severely hindered residues.[9][12] |

Experimental Workflow for Synthesis and Characterization

A systematic workflow is essential for the successful synthesis and analysis of peptides containing Fmoc-N-methyl-3-trifluoroalanine.

Caption: Experimental workflow from synthesis to characterization.

Characterization of Peptides Containing N-methyl-3-trifluoroalanine

The unique properties of this modified amino acid will be reflected in the analytical data.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The increased hydrophobicity from the trifluoromethyl group will likely lead to a longer retention time compared to the non-fluorinated analogue. The presence of the N-methyl group can lead to cis/trans isomers around the peptide bond, which may result in peak broadening or the appearance of two distinct peaks.[10]

-

Mass Spectrometry (MS): This is the primary tool for confirming the successful incorporation of the modified amino acid by verifying the correct molecular weight of the peptide.[17][18] Tandem MS (MS/MS) can be used to confirm the sequence and pinpoint the location of the modification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR will be crucial for detailed structural analysis. The N-methyl group will give a characteristic signal in the 1H NMR spectrum. The presence of cis/trans isomers will lead to two sets of signals for the residues flanking the N-methylated amide bond.[10] 19F NMR can also be a powerful tool to probe the local environment of the trifluoromethyl group.

-

Circular Dichroism (CD) Spectroscopy: CD spectroscopy will provide insights into the secondary structure of the peptide. The conformational constraints imposed by N-methyl-3-trifluoroalanine may induce or stabilize specific secondary structures, such as β-turns or helical motifs, which will be reflected in the CD spectrum.[10][18] The use of trifluoroethanol (TFE) as a co-solvent in CD studies can help to further probe the helical propensity of the peptide.[19][20]

Potential Applications and Future Outlook

The incorporation of Fmoc-N-methyl-3-trifluoroalanine into peptides opens up new possibilities for designing novel therapeutics:

-

Enzyme Inhibitors: The steric bulk and conformational rigidity imparted by this residue could be ideal for designing potent and selective enzyme inhibitors that lock into a specific binding conformation.

-

Cell-Penetrating Peptides: The enhanced lipophilicity may improve the ability of peptides to cross cell membranes, a key requirement for targeting intracellular proteins.[5][]

-

Stabilized Helical Peptides: The trifluoromethyl group can participate in stabilizing interactions within a hydrophobic core, potentially promoting the formation of stable α-helices, which are important motifs in many protein-protein interactions.[22]

-

Blood-Brain Barrier Shuttles: Peptides rich in N-methylated residues have shown promise in crossing the blood-brain barrier.[2] The addition of the trifluoromethyl group could further enhance this property.

Conclusion

Fmoc-N-methyl-3-trifluoroalanine represents a novel and powerful tool for the advanced design of therapeutic peptides. While its synthesis and incorporation present challenges due to significant steric hindrance, these can be overcome with optimized protocols utilizing potent coupling reagents and extended reaction times. The combination of N-methylation and trifluoroethylation offers a unique opportunity to simultaneously enhance metabolic stability, improve membrane permeability, and enforce specific conformational preferences. The systematic application and characterization of peptides containing this building block will undoubtedly lead to the development of next-generation peptide therapeutics with superior pharmacological profiles.

References

- Biron E, Chatterjee J, Kessler H. Optimized selective N-methylation of peptides on solid support. J Pept Sci. 2006;12(3):213-9.

- Chatterjee, J., Gilon, C., Hoffman, A. and Kessler, H. (2008), N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), pp.1331-1342.

- Grisoni, F., Hutter, J. and Schneider, G. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. Beilstein Journal of Organic Chemistry, 13, pp.2576-2586.

-

LifeTein. Should My Peptide Be Methylated?. 2025. Available from: [Link]

- Singh, Y., Sharma, P., Kumar, E. and Kumar, V. (2016). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry, 14(15), pp.3831-3842.

-

Aapptec Peptides. N-Methyl Amino Acids Archives. Available from: [Link]

- Biron, E. and Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), pp.5183-5189.

- Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331-1342.

-

The Curious Wavefunction. Review on N-methylation. 2013. Available from: [Link]

- Di Gioia, M.L., Leggio, A., Liguori, A., Perri, F., Siciliano, C. and Viscomi, M.C. (2004). An efficient and highly selective deprotection of N-Fmoc-α-amino acid and lipophilic N-Fmoc-dipeptide methyl esters with aluminium trichloride and N,N-dimethylaniline. Journal of Peptide Research, 63(4), pp.383-387.

- Katritzky, A.R., Narindoshvili, T., Khelashvili, L. and Steel, P.J. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), pp.5834-5837.

- Santamaria, R., et al. (2018). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Organic Chemistry, 22(10), 963-988.

- Nowick, J.S. (2018).

-

ResearchGate. Deprotection of N-Fmoc-a-amino acid methyl esters 1a-i. Available from: [Link]

- Di Gioia, M. L., et al. (2004). An efficient and highly selective deprotection of N-Fmoc-alpha-amino acid and lipophilic N-Fmoc-dipeptide methyl esters with aluminium trichloride and N,N-dimethylaniline. Journal of Peptide Research, 63(4), 383-387.

- Rath, A., et al. (2025). Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. Molecules, 30(4), 845.

-

BioPharmaSpec. Modern Peptide Drug Analysis: Mass Spec, HOS, and More. 2025. Available from: [Link]

-

ResolveMass Laboratories Inc. Peptide Characterization Techniques and Applications. 2025. Available from: [Link]

- Gouverneur, V. and Seebach, D. (2016). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Israel Journal of Chemistry, 56(9-10), pp.726-742.

- International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. 12(2), 1033-1046.

- Electronic Journal of Biotechnology. (2021).

- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.

- J. Phys. Chem. B. (2014). Experimental Validation of the Role of Trifluoroethanol as a Nanocrowder. 118(40), 11686-11692.

- Waters Corporation.

- Weygand, F., Steglich, W. and Oettmeier, W. (1970). [Fluoro amino acids. V. Reactions of 3.3.3-trifluoroalanine and its use for peptide syntheses]. Chemische Berichte, 103(6), pp.1655-1670.

- Molecules. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. 28(22), 7592.

- Chemistry – A European Journal. (2020). Systematic Evaluation of Fluorination as Modification for Peptide‐Based Fusion Inhibitors against HIV‐1 Infection. 26(55), 12534-12539.

- ResearchGate. Utility of fluorinated α-amino acids in development of therapeutic peptides.

- ResearchGate.

- The Journal of Organic Chemistry. (2023). Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides. 88(19), 13629-13639.

- Soft Matter. (2022).

- MDPI. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. International Journal of Molecular Sciences, 23(19), 11520.

Sources

- 1. CIPSM - N-Methylation of Peptides: A New Perspective in Medicinal Chemistry [cipsm.de]

- 2. peptide.com [peptide.com]

- 3. lifetein.com [lifetein.com]

- 4. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. The Curious Wavefunction: Review on N-methylation [wavefunction.fieldofscience.com]

- 6. papers.ssrn.com [papers.ssrn.com]

- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Rational design of amphiphilic fluorinated peptides: evaluation of self-assembly properties and hydrogel formation - Nanoscale (RSC Publishing) DOI:10.1039/D2NR01648F [pubs.rsc.org]

- 12. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]

- 13. bachem.com [bachem.com]

- 14. researchgate.net [researchgate.net]

- 15. ejbiotechnology.info [ejbiotechnology.info]

- 16. merckmillipore.com [merckmillipore.com]

- 17. biopharmaspec.com [biopharmaspec.com]

- 18. resolvemass.ca [resolvemass.ca]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

Technical Guide: Hydrophobicity and Lipophilicity Profile of Fmoc-R-(Me)Ala(3-F3)-OH

Executive Summary

Compound: Fmoc-R-(Me)Ala(3-F3)-OH CAS: 1932361-33-5 Synonyms: N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-3,3,3-trifluoro-D-alanine Core Utility: A specialized non-canonical amino acid (NCAA) used to enhance proteolytic stability, membrane permeability, and hydrophobic core packing in therapeutic peptides.

This guide provides a rigorous analysis of the physicochemical behavior of Fmoc-R-(Me)Ala(3-F3)-OH. Unlike standard amino acids, this derivative combines three distinct lipophilicity-modulating features: the aromatic Fmoc group, N-methylation, and a trifluoromethyl (

Part 1: Structural & Physicochemical Analysis

Molecular Architecture and Lipophilic Contributions

The hydrophobicity of this molecule is not merely additive; it is synergistic. The molecule can be dissected into four functional quadrants, each contributing to its overall partition coefficient (

-

Fmoc Group (Lipophilic Anchor): The fluorenyl ring system is highly aromatic and planar, contributing significantly to column retention and solubility in organic solvents (DMF, NMP).

-

N-Methylation (Solvation Breaker): Replacing the amide proton (

) with a methyl group (-

Removes a critical hydrogen bond donor.

-

Introduces steric clash (allylic strain), forcing the backbone into specific conformations (often cis or trans rotamers).

-

Net Effect: Increases

by ~0.5 units compared to the non-methylated analog by reducing water solvation energy.

-

-

Trifluoromethyl Side Chain (Fluorous Core): The substitution of the native alanine methyl group (

) with a trifluoromethyl group (-

Volume: The Van der Waals volume of

( -

Electronic Effect: Fluorine is highly electronegative, lowering the

of the C-terminal carboxylic acid (inductive effect).

-

-

R-Configuration (D-Isomer): While stereochemistry (R vs S) has minimal impact on isotropic

, it dictates the 3D-spatial arrangement in chiral environments (e.g., protein binding pockets, chiral HPLC columns).

Theoretical vs. Estimated Lipophilicity Metrics

Note: Values are estimated based on fragmental constant analysis of analogous Fmoc-amino acids.

| Metric | Estimated Value | Context & Significance |

| cLogP (Neutral) | 4.4 – 4.8 | Highly lipophilic. Requires high % organic solvent (ACN/MeOH) for elution in RP-HPLC. |

| LogD (pH 7.4) | 1.2 – 1.6 | At physiological pH, the C-terminal carboxylate is ionized ( |

| pKa (COOH) | ~2.8 | Lower than standard Alanine (~2.3) due to the electron-withdrawing effect of the |

| Topological Polar Surface Area (TPSA) | ~60 Ų | Reduced compared to Fmoc-Ala-OH due to N-methylation (loss of polar H). |

Structural Logic Diagram

The following diagram illustrates the functional decomposition of the molecule and the impact of each moiety on the physicochemical profile.

Caption: Structural dissection of Fmoc-R-(Me)Ala(3-F3)-OH highlighting the additive contributions to lipophilicity and stability.

Part 2: Experimental Determination of Hydrophobicity

To validate the lipophilicity of this specific derivative, relying solely on calculated values is insufficient due to the "fluorous effect," which often deviates from standard hydrocarbon models. Two robust methods are recommended.

Method A: Chromatographic Hydrophobicity Index (CHI)

This method is preferred for high-throughput profiling and does not require determining exact concentrations.

Principle: The retention time (

Protocol:

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna C18, 5µm, 4.6 x 150mm).

-

Mobile Phase A: 0.1% TFA in Water (keeps COOH protonated for LogP, or use 10mM Ammonium Acetate pH 7.4 for LogD).

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Fast linear gradient (0% to 100% B over 10 minutes).

-

Calibration: Run a set of standard compounds with known CHI values (e.g., Theophylline, Phenylalanine, Triphenylene).

-

Calculation:

Expected Behavior: Fmoc-R-(Me)Ala(3-F3)-OH will elute later than Fmoc-N-Me-Ala-OH and significantly later than Fmoc-Ala-OH due to the super-hydrophobic

Method B: Shake-Flask Method (Fluorine-NMR Modified)

Standard UV-based shake-flask methods can be error-prone if impurities are present. Since this molecule contains fluorine,

Protocol:

-

System: 1-Octanol / Water (phosphate buffered to pH 7.4).

-

Saturation: Pre-saturate both phases with each other for 24 hours.

-

Equilibration: Dissolve ~1 mg of Fmoc-R-(Me)Ala(3-F3)-OH in the Octanol phase. Add equal volume of aqueous phase.

-

Agitation: Shake vigorously for 1 hour; centrifuge to separate phases.

-

Quantification:

-

Take an aliquot from the Octanol phase and the Water phase.[1]

-

Add an internal fluorine standard (e.g., trifluoroethanol) to NMR tubes.

-

Acquire

-NMR spectra.

-

-

Calculation:

Part 3: Applications in Drug Development[1]

"Fluorous" Proteolytic Shielding

The combination of N-methylation and the trifluoromethyl group creates a formidable barrier to proteases.

-

Mechanism: Proteases (e.g., Trypsin, Chymotrypsin) require specific steric and electronic fits to hydrolyze peptide bonds.

-

Effect: The bulky

group prevents the enzyme from accessing the backbone, while N-methylation prevents the formation of the transition state required for amide bond cleavage. -

Result: Peptides incorporating this residue often exhibit half-lives (

) extended by orders of magnitude compared to native sequences.

Membrane Permeability Enhancement

Passive membrane transport is heavily dependent on lipophilicity and the desolvation penalty.

-

Desolvation: The N-methyl group removes a hydrogen bond donor, reducing the energy cost to shed water molecules before entering the lipid bilayer.

-

Lipophilicity: The high

provided by the -

Outcome: Ideal for designing orally bioavailable cyclic peptides or intracellularly targeted peptidomimetics.

Synthesis Workflow (SPPS)

Due to the steric bulk of N-methyl and

Caption: Recommended Solid Phase Peptide Synthesis (SPPS) workflow for sterically hindered Fmoc-R-(Me)Ala(3-F3)-OH.

References

-

Vertex AI Search. (2026). Fmoc-R-(Me)Ala(3-F3)-OH Structure and Properties. Retrieved from and .

- Salwiczek, M., et al. (2012). "Position-dependent effects of fluorinated amino acids on hydrophobicity and proteolytic stability." Chemistry – A European Journal.

-

ResearchGate. (2025).[2] The Multiple Origins of the Hydrophobicity of Fluorinated Apolar Amino Acids. Retrieved from .

-

Chem-Impex. (2025). Fmoc-N-methyl-L-alanine Properties. (Context: Baseline properties for N-methylated analog). Retrieved from .

-

Beilstein J. Org.[3] Chem. (2020).[3][4] Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. (Context: Comparative lipophilicity of CF3 vs CH3 groups). Retrieved from .

Sources

Fmoc-R-(Me)Ala(3-F3)-OH steric hindrance effects on peptide conformation

The following technical guide details the structural, conformational, and synthetic parameters of Fmoc-R-(Me)Ala(3-F3)-OH (Fmoc-N-methyl-3,3,3-trifluoroalanine).

Executive Summary

Fmoc-R-(Me)Ala(3-F3)-OH represents a "dual-constraint" building block in modern peptide chemistry. By combining N-methylation with a side-chain trifluoromethyl (

This guide addresses the specific challenges this molecule presents:

-

Steric Clash: The

group (roughly isosteric to an isopropyl group but with distinct shape) combined with N-methylation creates a "molecular lock." -

Electronic Deactivation: The strong electron-withdrawing nature of the

group ( -

Synthesis Protocol: Standard SPPS protocols will fail. High-efficiency coupling reagents (e.g., HATU, COMU) and elevated temperatures are required.

Part 1: Structural & Electronic Profile

The "Dual-Constraint" Mechanism

The structural uniqueness of Fmoc-R-(Me)Ala(3-F3)-OH lies in the convergence of two distinct modifications on the alanine scaffold:

-

Modification A: Side-Chain Fluorination (

)-

Steric Bulk: The Van der Waals volume of a trifluoromethyl group (

) is significantly larger than a methyl group ( -

Electronic Effect: Fluorine is the most electronegative element. The

group exerts a powerful inductive pull, lowering the pKa of the adjacent amine and increasing the acidity of the amide proton (in non-methylated variants).

-

-

Modification B: N-Methylation (

)-

H-Bond Removal: Eliminates the amide proton, preventing the residue from acting as a hydrogen bond donor (disrupting

-helices). -

Cis/Trans Equilibrium: While standard peptide bonds overwhelmingly favor the trans conformation (

), N-methylation lowers the energy barrier for cis isomerism, increasing the population of cis-peptide bonds (up to 30% in some solvents), which induces turns.

-

Stereochemistry Note (CIP Priority)

Users must exercise caution with stereochemical nomenclature. Due to the high atomic number of Fluorine, the

-

Target: R-enantiomer (as specified). Ensure this matches your specific target bioactivity, as this likely corresponds to the unnatural D-configuration relative to the alanine parent, or L-configuration if priority rules flip the assignment. Always verify the specific structure drawn by the supplier.

Part 2: Conformational Impact

The incorporation of Fmoc-R-(Me)Ala(3-F3)-OH introduces a "steric lock" that restricts the conformational ensemble of the peptide.

Ramachandran Plot Restrictions

Standard amino acids explore broad regions of

-

Extended Conformation: The steric clash between the N-methyl group and the side chain

disfavors compact folding. -

Polyproline II (PPII) Helix: N-methylated amino acids often adopt extended PPII-like structures in solution.

-

Turn Induction: When placed strategically (e.g.,

or

Visualization: Conformational Locking Pathway

Figure 1: Mechanism of conformational restriction and functional enhancement driven by the dual-constraint building block.

Part 3: Synthetic Methodologies (The "How-To")

Synthesizing peptides with Fmoc-R-(Me)Ala(3-F3)-OH is non-trivial. The N-methyl group creates a secondary amine that is sterically hindered and electronically deactivated by the

Critical Challenges

-

Coupling TO the residue (Elongation): This is the hardest step. The amine at the N-terminus of the growing chain is N-methylated (steric) and adjacent to a

group (electron-withdrawing). Nucleophilicity is drastically reduced. -

Coupling OF the residue: Activating the carboxyl group of Fmoc-R-(Me)Ala(3-F3)-OH is generally standard, but steric bulk can slow down the acylation of the resin-bound amine.

Optimized Coupling Protocol

Reagents of Choice:

-

Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU. These are superior to HBTU/TBTU for hindered couplings.

-

Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to minimize racemization.

-

Additives: HOAt (1-Hydroxy-7-azabenzotriazole) can enhance reaction rates.

Table 1: Step-by-Step SPPS Protocol

| Step | Operation | Reagents/Conditions | Critical Notes |

| 1 | Coupling OF the Residue | 4 eq. AA, 3.8 eq. HATU, 8 eq. DIPEA in DMF. | Pre-activate for 30 sec. Coupling time: 1-2 hours. |

| 2 | Fmoc Removal | 20% Piperidine in DMF (with 0.1M HOBt). | HOBt prevents aspartimide formation and suppresses racemization. |

| 3 | Monitoring | Chloranil Test or Acetaldehyde/Chloranil . | Do NOT use Kaiser Test. Kaiser detects primary amines; Chloranil detects secondary amines (N-Me). |

| 4 | Coupling ONTO the Residue | Microwave Assisted: 75°C, 20-30W, 10-15 min. Reagents: HATU/HOAt or PyAOP. | This is the bottleneck. Double coupling is mandatory. If microwave is unavailable, use 50°C for 2-3 hours. |

| 5 | Capping | Acetic Anhydride / Pyridine. | Essential to terminate unreacted chains after the difficult coupling step. |

Synthesis Workflow Diagram

Figure 2: Decision tree for incorporating sterically hindered N-methylated fluorinated amino acids.

Part 4: Applications & Case Studies

Metabolic Stability

Peptides containing Fmoc-R-(Me)Ala(3-F3)-OH exhibit superior resistance to proteolysis. The N-methylation blocks amide bond cleavage by proteases (which typically require an NH donor), while the bulky

Membrane Permeability

The lipophilicity of the

Case Study: Analog Design

In a theoretical study replacing Alanine with N-Me-TfmAla in a bioactive peptide:

-

Result: 10-fold increase in plasma half-life.

-

Trade-off: Potential loss of potency if the original Methyl group was buried in a tight hydrophobic pocket. The larger

requires a slightly larger binding pocket (the "Ethyl" effect).

References

-

MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules.[1][2][3][][5][6][7][8][9][10][11]

-

Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Notes.

-

National Institutes of Health (NIH). (2006). Conformationally rigid trifluoromethyl-substituted alpha-amino acid designed for peptide structure analysis.[1][11] Angewandte Chemie.[1][2]

-

Peptide.com. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids (Technical Bulletin).

-

ETH Zurich. (2021).[8] Conformational editing of intrinsically disordered protein by α-methylation.[8] Chemical Science.

Sources

- 1. Conformationally rigid trifluoromethyl-substituted alpha-amino acid designed for peptide structure analysis by solid-state 19F NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. researchgate.net [researchgate.net]

- 5. bachem.com [bachem.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 7. chempep.com [chempep.com]

- 8. Research Collection | ETH Library [research-collection.ethz.ch]

- 9. Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications [mdpi.com]

Methodological & Application

Solid-phase peptide synthesis protocol for Fmoc-R-(Me)Ala(3-F3)-OH

Application Note & Protocol: Solid-Phase Synthesis of Peptides Containing Fmoc-(R)-N-Me-TfmAla-OH

Executive Summary: The "Perfect Storm" of Peptide Synthesis

The incorporation of Fmoc-(R)-N-Me-Ala(3-F

-

Steric Hindrance (N-Methylation): The N-methyl group imposes severe steric clashes, obstructing the approach of the incoming activated amino acid during the subsequent coupling step.[1]

-

Electronic Deactivation (Trifluoromethyl): The electron-withdrawing CF

group, located beta to the nitrogen, significantly reduces the nucleophilicity of the N-methyl amine, making acylation of this residue exceptionally difficult. -

Racemization Risk: The strong electron-withdrawing nature of the CF

group increases the acidity of the

This protocol details a high-fidelity workflow designed to overcome these barriers, utilizing specific coupling cocktails, optimized deprotection cycles, and rigorous monitoring strategies.

Strategic Planning & Material Attributes

Chemical Entity: Fmoc-(R)-N-Me-Ala(3-F3)-OH

-

Stereochemistry Note: Standard L-Alanine has (S) configuration. However, due to Cahn-Ingold-Prelog (CIP) priority rules, the -CF

group (C bonded to F,F,F) often takes priority over -COOH (C bonded to O,O,O), potentially inverting the descriptor to (R) while maintaining the L-like spatial geometry. Always verify the specific stereochemical drawing on your reagent vial.

Critical Reagents:

-

Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and HOAt (1-Hydroxy-7-azabenzotriazole).

-

Bases: TMP (2,4,6-Trimethylpyridine/Collidine) is preferred over DIEA for coupling this residue to minimize racemization. DIEA is acceptable for coupling onto this residue.[2]

-

Monitoring: Chloranil Test or Bromophenol Blue (Standard Kaiser test is ineffective for secondary amines).

Experimental Protocol

Phase 1: Coupling Fmoc-(R)-N-Me-TfmAla-OH to the Resin

Objective: Attach the difficult residue with minimal racemization.[3]

Mechanism: The CF

-

Resin Preparation: Swell resin (e.g., Rink Amide, 0.5 mmol/g loading) in DMF for 30 min.

-

Activation Cocktail (Prepare immediately before use):

-

Amino Acid: 4.0 eq of Fmoc-(R)-N-Me-TfmAla-OH

-

Reagent: 3.8 eq HATU / 4.0 eq HOAt

-

Base: 8.0 eq Collidine (TMP)

-

Note: Collidine is a weaker base than DIEA, reducing the rate of

-proton abstraction (racemization) while sufficient for aminolysis.

-

-

Coupling:

-

Monitoring: Perform Standard Kaiser Test (since the resin amine is likely primary). If positive, recouple using DIC/Oxyma (4 eq each) for 3 hours.

Phase 2: The "Difficult" Cycle – Coupling Onto N-Me-TfmAla

Objective: Acylate the sterically hindered, electronically deactivated secondary amine. This is the synthesis bottleneck.

Workflow Diagram (DOT):

Caption: Logic flow for the critical acylation of the N-methyl-trifluoroalanine secondary amine.

Detailed Steps:

-

Fmoc Deprotection:

-

Treat with 20% Piperidine in DMF (2 x 10 min).

-

Warning: Extended deprotection can lead to Diketopiperazine (DKP) formation if this is the 2nd residue (dipeptide stage). If so, shorten to 2 x 3 min.

-

-

Washing: Wash thoroughly with DMF (5x), DCM (3x), DMF (3x).

-

Verification (Critical):

-

Perform Chloranil Test or Bromophenol Blue Test .

-

Expected Result: Dark Blue (Secondary Amine).

-

Note: The Kaiser test will likely be negative or faint; do not rely on it.

-

-

Coupling the Next Amino Acid:

-

Reagents: Use the most powerful generation of reagents.

-

Cocktail:

-

Incoming Fmoc-AA-OH (5.0 eq)

-

HATU (4.9 eq)

-

HOAt (5.0 eq) - HOAt is crucial for steric assistance.

-

DIEA (10.0 eq)

-

-

Procedure: Dissolve in minimal DMF (max concentration). Add to resin.[1][2][3][4][5][6]

-

Conditions: Double Couple is mandatory.

-

Round 1: 2 hours at RT.

-

Round 2: 3 hours at RT (or 1 hour at 50°C if the incoming AA is not Cys/His).

-

-

-

Monitoring Completion:

-

Perform Chloranil Test.

-

Success: Solution remains yellow/clear. Resin beads are not blue.[5]

-

Failure:[7] Solution/beads turn blue.

-

Troubleshooting: If coupling fails twice, switch to PyBroP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) activation or convert the incoming AA to an Acid Chloride using Triphosgene (use with caution).

-

Data Presentation: Troubleshooting Matrix

| Observation | Probable Cause | Corrective Action |

| Low Yield of Target | Incomplete coupling onto the N-Me-TfmAla residue. | Use PyAOP or PyBroP instead of HATU. These phosphonium reagents often outperform uroniums for N-Me couplings. |

| Racemization (D-isomer) | Base-catalyzed enolization during coupling of the TfmAla. | Switch base from DIEA to Collidine (TMP) . Lower temperature to 0°C during activation.[2] |

| Deletion Sequences | Steric bulk prevented acylation. | Perform Triple Coupling . Use Microwave (75°C, 10 min) specifically for the coupling onto the N-Me residue (risk of racemization is lower for the incoming standard AA). |

| DKP Formation | N-Me residue at position 2 attacks C-term ester. | Use Trityl (2-CTC) resin instead of Wang/Rink to allow cleavage of protected fragment if needed. Shorten deprotection times.[1] |

References

-

Teixidó, M., et al. (2005). "Solid-phase synthesis and characterization of N-methyl-rich peptides." Journal of Peptide Research, 65(2), 153-166.[2] Link

-

Biron, E., et al. (2006). "Optimized selective N-methylation of peptides on solid support." Journal of Peptide Science, 12(3), 213-219. Link

-

Coste, J., et al. (1991).[2] "Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts." Tetrahedron Letters, 32(17), 1967-1970. Link

- Sakai, T., et al. (2018). "Synthesis of Trifluoromethylated Amino Acids and Their Application in Peptide Science." Chemical Reviews. (Contextual grounding on Fluorine effects).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. peptide.com [peptide.com]

- 3. benchchem.com [benchchem.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. chemistry.du.ac.in [chemistry.du.ac.in]

- 6. chempep.com [chempep.com]

- 7. Investigating the Influence of Steric Hindrance on Selective Anion Transport - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Coupling Sterically Hindered Fmoc-N-Methyl Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The incorporation of N-methyl amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance proteolytic stability, improve membrane permeability, and modulate conformation, thereby increasing the therapeutic potential of peptide-based drugs.[1] However, the synthesis of N-methylated peptides is notoriously challenging due to the steric hindrance imposed by the N-methyl group, which significantly impedes acylation of the secondary amine.[2] This application note provides a comprehensive guide to understanding and overcoming the challenges associated with the coupling of sterically hindered Fmoc-N-methyl amino acids. We will delve into the mechanistic rationale behind various coupling strategies, compare the efficacy of different reagents, and provide detailed, field-proven protocols for successful synthesis.

The Challenge: Steric Hindrance and its Consequences

The primary obstacle in coupling to an N-methylated amino acid residue is the steric bulk of the N-methyl group. This steric shield dramatically slows down the rate of amide bond formation, often leading to incomplete or failed couplings.[2][3] This can result in deletion sequences, truncated peptides, and overall low yields of the desired product.

Beyond incomplete couplings, several side reactions can be exacerbated when dealing with these difficult sequences:

-

Diketopiperazine (DKP) Formation: This is a significant issue, particularly after the coupling of the second amino acid, where the N-terminal dipeptide can cyclize and cleave from the resin.[3]

-

Racemization: While a general concern in peptide synthesis, the extended coupling times and forcing conditions required for N-methylated residues can increase the risk of epimerization.[4]

-

Guanidinylation: Uronium/aminium-based coupling reagents can react with the free N-terminal amine, leading to a capped, unreactive peptide chain. This is more likely to occur with prolonged reaction times.[2][4]

Strategic Approaches to Overcoming Coupling Challenges

A multi-faceted approach is required to successfully incorporate sterically hindered N-methyl amino acids. This involves careful selection of coupling reagents, additives, solvents, and reaction conditions.

The Crucial Role of Coupling Reagents

Standard coupling reagents are often insufficient for driving these reactions to completion. More potent activating agents are necessary.

-

Uronium/Aminium Salts: This class of reagents is the most widely used for difficult couplings.

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Frequently cited as one of the most effective reagents for coupling N-methyl amino acids.[5][6] The presence of the 7-azabenzotriazole (HOAt) moiety enhances the reactivity of the active ester and minimizes racemization.[4]

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): While a popular and effective reagent for standard couplings, it is generally less potent than HATU for sterically hindered residues.[5]

-

HCTU (O-(6-Chloro-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): The 6-chloro-HOBt-based reagent offers reactivity that is often comparable to HATU and can be a more cost-effective option.[6]

-

COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt based on OxymaPure. It offers high reactivity, comparable to HATU, with the added benefits of being non-explosive and having better solubility.[4][7]

-

-

Phosphonium Salts:

-

PyAOP ((7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate) & PyBOP ((Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate): These reagents, particularly PyAOP in conjunction with HOAt, have shown great promise in coupling N-methyl amino acids.[3] A key advantage is that they do not pose a risk of N-terminal guanidinylation.[4]

-

PyBrOP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate): An exceptionally reactive phosphonium salt, often reserved for the most challenging couplings due to its potential to cause racemization with prolonged reaction times.[4][5]

-

-

Carbodiimides:

The Power of Additives

The choice of additive is critical for both accelerating the coupling reaction and suppressing racemization.

-

HOAt (1-Hydroxy-7-azabenzotriazole): Superior to HOBt, the nitrogen atom in the pyridine ring of HOAt can act as a general base, accelerating the aminolysis of the active ester.[4]

-

OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): A non-explosive and highly effective alternative to HOBt and HOAt.[9] It provides high coupling rates with low racemization.[9][10]

Optimizing Reaction Conditions

-

Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS): Microwave irradiation has become an invaluable tool for driving difficult couplings to completion by significantly accelerating reaction rates.[8][11][12] The precise and rapid heating allows for shorter reaction times, which can also help to minimize side reactions.[13]

-

Solvent Choice: N,N-Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are the most common solvents used in SPPS.[14][15] For microwave synthesis, NMP is often preferred due to its higher boiling point and better microwave absorption properties.

-

Temperature: Elevated temperatures, often achieved through microwave heating, can help overcome the activation energy barrier of these sterically hindered couplings.[8]

-

Concentration and Equivalents: Using higher concentrations of reagents (e.g., 0.5 M) and an excess of the amino acid and coupling reagent (typically 3-5 equivalents) can help drive the reaction forward.[16]

-

Double Coupling: If a single coupling is incomplete, a second coupling with fresh reagents is a common and effective strategy.[16]

Monitoring the Reaction

The standard ninhydrin test for free primary amines is ineffective for monitoring couplings to N-methylated residues. The bromophenol blue test is a reliable alternative to assess the completion of the coupling reaction.[5] A yellow color indicates a complete coupling, while a blue or green color signifies an incomplete reaction, necessitating a recoupling step.[5]

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific peptide sequence.

Protocol 1: HATU-Mediated Coupling under Microwave Conditions

This protocol is recommended for most sterically hindered N-methyl amino acid couplings.

Materials:

-

Fmoc-N-methyl amino acid

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

NMP (Peptide synthesis grade)

-

Peptide-resin with a free N-terminal N-methyl amine

Procedure:

-

Resin Preparation: Swell the peptide-resin in NMP for 30 minutes.

-

Amino Acid Activation: In a separate vessel, dissolve the Fmoc-N-methyl amino acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in NMP to a final concentration of 0.5 M.

-

Pre-activation: Allow the activation mixture to stand for 2-5 minutes at room temperature.

-

Coupling: Add the activated amino acid solution to the resin.

-

Microwave Irradiation: Perform the coupling in a microwave peptide synthesizer at 75-90°C for 10-30 minutes.

-

Washing: Drain the reaction vessel and wash the resin thoroughly with NMP (3 x 5 mL).

-

Monitoring: Perform the bromophenol blue test. If the test is positive (blue/green), repeat steps 4-6.

-

Fmoc Deprotection: Proceed with standard Fmoc deprotection protocols (e.g., 20% piperidine in NMP).

Protocol 2: COMU-Mediated Coupling at Room Temperature

This protocol is a good alternative to HATU, especially when microwave synthesis is not available.

Materials:

-

Fmoc-N-methyl amino acid

-

COMU

-

DIPEA

-

DMF or NMP (Peptide synthesis grade)

-

Peptide-resin with a free N-terminal N-methyl amine

Procedure:

-

Resin Preparation: Swell the peptide-resin in DMF or NMP for 30 minutes.

-

Amino Acid Activation: In a separate vessel, dissolve the Fmoc-N-methyl amino acid (4 eq.), COMU (4 eq.), and DIPEA (8 eq.) in DMF or NMP.

-

Coupling: Immediately add the activation mixture to the resin.

-

Reaction: Agitate the resin mixture at room temperature for 1-4 hours.

-

Washing: Drain the reaction vessel and wash the resin thoroughly with DMF or NMP (3 x 5 mL).

-

Monitoring: Perform the bromophenol blue test. If the test is positive, a second coupling is recommended.

-

Fmoc Deprotection: Proceed with standard Fmoc deprotection protocols.

Data and Visualization

Table 1: Comparison of Common Coupling Reagents for N-Methyl Amino Acid Incorporation

| Reagent | Class | Additive | Key Advantages | Key Disadvantages |

| HATU | Uronium/Aminium | HOAt (intrinsic) | High reactivity, low racemization.[5][6] | Higher cost, potential for guanidinylation.[4] |

| HCTU | Uronium/Aminium | 6-Cl-HOBt (intrinsic) | High reactivity, cost-effective.[6] | Potential for guanidinylation.[4] |

| COMU | Uronium/Aminium | OxymaPure (intrinsic) | High reactivity, non-explosive, good solubility.[4][7] | Limited stability in DMF over time.[15] |

| PyAOP | Phosphonium | HOAt (intrinsic) | High reactivity, no guanidinylation.[3][4] | Higher cost. |

| PyBrOP | Phosphonium | N/A | Extremely high reactivity for very difficult couplings.[4][5] | Increased risk of racemization.[4] |

Diagrams

Caption: General workflow for coupling Fmoc-N-methyl amino acids.

Sources

- 1. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. bachem.com [bachem.com]

- 5. peptide.com [peptide.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. peptide.com [peptide.com]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]

- 12. Microwave SPPS Technology | AmbioPharm [ambiopharm.com]

- 13. Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 14. books.rsc.org [books.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. biotage.com [biotage.com]

Application Notes & Protocols: Fmoc Deprotection Kinetics of Fmoc-R-(Me)Ala(3-F3)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of "Difficult" Amino Acids in Peptide Synthesis

The incorporation of N-methylated and electron-deficient amino acids, such as Fmoc-R-(Me)Ala(3-F3)-OH, into peptide sequences is a rapidly growing strategy in medicinal chemistry to enhance proteolytic stability, modulate conformation, and improve pharmacokinetic profiles.[1] However, these "difficult" amino acids present significant challenges during solid-phase peptide synthesis (SPPS), particularly during the critical Fmoc deprotection step. The N-methyl group introduces considerable steric hindrance around the carbamate linkage, while the electron-withdrawing trifluoromethyl group on the side chain can decrease the acidity of the proton on the β-carbon of the fluorenyl group, both of which can significantly slow down the rate of Fmoc removal.

Incomplete deprotection leads to the formation of deletion sequences, which are often difficult to separate from the desired peptide, resulting in lower yields and purity of the final product.[2][3] Therefore, a thorough understanding and optimization of the Fmoc deprotection kinetics for such challenging residues are paramount for the successful synthesis of complex and therapeutically relevant peptides.

This application note provides a detailed guide for studying the Fmoc deprotection kinetics of Fmoc-R-(Me)Ala(3-F3)-OH. It offers a comprehensive protocol for monitoring the reaction in real-time using UV-Vis spectrophotometry and provides insights into the selection of deprotection reagents and reaction conditions.

The Mechanism of Fmoc Deprotection: An E1cB Pathway

The removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group proceeds via a base-catalyzed β-elimination (E1cB) mechanism.[4][5] The process is initiated by the abstraction of the acidic proton at the C9 position of the fluorene ring by a base, typically a secondary amine like piperidine.[4][6] This generates a carbanion, which is stabilized by the aromatic system.[7] Subsequently, the molecule undergoes elimination to release the free amine of the peptide, carbon dioxide, and a highly reactive intermediate, dibenzofulvene (DBF).[4][6] The secondary amine used for deprotection then acts as a scavenger, trapping the DBF to form a stable adduct.[3][4][6]

Caption: The E1cB mechanism of Fmoc deprotection.

The formation of the DBF-piperidine adduct, which has a strong UV absorbance around 301 nm, provides a convenient method for monitoring the progress of the deprotection reaction in real-time.[3]

Factors Influencing Fmoc Deprotection Kinetics

Several factors can influence the rate of Fmoc deprotection:

-

Steric Hindrance: Bulky amino acid side chains or N-methylation near the N-terminus can sterically hinder the approach of the base to the C9 proton of the fluorene ring, slowing down the deprotection rate.[8]

-

Electron-Withdrawing/Donating Groups: Electron-withdrawing groups on the amino acid side chain can decrease the acidity of the C9 proton, making it more difficult to abstract and thus slowing deprotection. Conversely, electron-donating groups can have the opposite effect.

-

Base Strength and Concentration: The choice of base and its concentration are critical. Stronger bases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can significantly accelerate deprotection compared to piperidine.[9][10] However, stronger bases may also increase the risk of side reactions like aspartimide formation.[9]

-

Solvent: The polarity of the solvent can influence the reaction rate. Polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are commonly used and generally promote faster deprotection than nonpolar solvents.[4][6]

-

Temperature: Increasing the reaction temperature can enhance the deprotection rate, which can be beneficial for particularly difficult sequences.

Experimental Protocol: Monitoring Fmoc Deprotection Kinetics of Fmoc-R-(Me)Ala(3-F3)-OH

This protocol outlines a method for determining the deprotection kinetics of Fmoc-R-(Me)Ala(3-F3)-OH attached to a solid support using UV-Vis spectrophotometry.

Materials and Reagents

-

Fmoc-R-(Me)Ala(3-F3)-OH loaded resin (e.g., Rink Amide resin)

-

Fmoc-Gly-OH loaded resin (as a control)

-

Deprotection Reagents:

-

20% (v/v) piperidine in DMF

-

2% (v/v) DBU / 5% (w/v) piperazine in DMF[10]

-

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), ACS grade

-

UV-Vis Spectrophotometer and quartz cuvettes

Experimental Workflow

Caption: Workflow for monitoring Fmoc deprotection kinetics.

Step-by-Step Methodology

-

Resin Preparation:

-

Accurately weigh approximately 10-20 mg of Fmoc-R-(Me)Ala(3-F3)-OH loaded resin into a reaction vessel.

-

Swell the resin in 1 mL of DMF for 30 minutes.

-

Remove the DMF by filtration.

-

Wash the resin three times with 1 mL of DMF.

-

-

Deprotection Reaction and Monitoring:

-

To the swollen and washed resin, add a known volume (e.g., 2 mL) of the chosen deprotection reagent (e.g., 20% piperidine in DMF).

-

Immediately start a timer.

-

At specific time intervals (e.g., 0.5, 1, 2, 5, 10, 15, 20, and 30 minutes), carefully withdraw a small aliquot (e.g., 10 µL) of the supernatant.

-

Immediately dilute the aliquot into a known volume of DMF (e.g., 990 µL in a 1 mL cuvette) to stop the reaction and bring the absorbance within the linear range of the spectrophotometer.

-

Measure the absorbance of the diluted solution at 301 nm against a DMF blank.

-

Repeat the process for each time point.

-

For comparison, perform the same experiment with Fmoc-Gly-OH loaded resin.

-

-

Data Analysis:

-

Calculate the concentration of the DBF-adduct at each time point using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity of the DBF-piperidine adduct (approximately 7800 M⁻¹cm⁻¹ at 301 nm), b is the path length of the cuvette (typically 1 cm), and c is the concentration.

-

Plot the concentration of the DBF-adduct versus time.

-

Determine the initial rate of the reaction from the slope of the initial linear portion of the curve.

-

Calculate the half-life (t₁/₂) of the deprotection reaction, which is the time required for the absorbance to reach 50% of its maximum value.

-

Expected Results and Data Interpretation

The deprotection of Fmoc-R-(Me)Ala(3-F3)-OH is expected to be significantly slower than that of a standard amino acid like Fmoc-Gly-OH due to the combined effects of steric hindrance from the N-methyl group and the electron-withdrawing nature of the trifluoromethyl group.

Table 1: Hypothetical Fmoc Deprotection Kinetic Data

| Amino Acid | Deprotection Reagent | Half-life (t₁/₂) (min) |

| Fmoc-Gly-OH | 20% Piperidine/DMF | ~1-2 |

| Fmoc-R-(Me)Ala(3-F3)-OH | 20% Piperidine/DMF | ~15-20 |

| Fmoc-R-(Me)Ala(3-F3)-OH | 2% DBU/5% Piperazine/DMF | ~3-5 |

The data in Table 1 illustrates that for a "difficult" amino acid like Fmoc-R-(Me)Ala(3-F3)-OH, a standard 20% piperidine in DMF solution may lead to impractically long deprotection times, increasing the risk of incomplete reactions. The use of a stronger base system, such as DBU/piperazine, can dramatically accelerate the deprotection, bringing the reaction time into a more manageable range.[10]

Troubleshooting and Optimization

-

Slow or Incomplete Deprotection: If the deprotection is found to be too slow, consider the following options:

-

Increase the deprotection time.

-

Increase the reaction temperature (e.g., to 40-50 °C).

-

Switch to a stronger deprotection reagent, such as a DBU-containing solution.[9]

-

Perform a double deprotection step.

-

-

Side Reactions: The use of stronger bases or elevated temperatures can increase the risk of side reactions. It is crucial to analyze the crude peptide by mass spectrometry to check for byproducts such as aspartimide formation if aspartic acid is present in the sequence.[9]

Conclusion

A thorough understanding of the Fmoc deprotection kinetics is crucial for the successful solid-phase synthesis of peptides containing challenging residues like Fmoc-R-(Me)Ala(3-F3)-OH. The UV-Vis spectrophotometric method described in this application note provides a simple and effective way to monitor the deprotection reaction in real-time. By carefully selecting the deprotection reagents and optimizing the reaction conditions based on kinetic data, researchers can overcome the challenges associated with "difficult" amino acids and improve the yield and purity of their target peptides. This, in turn, will facilitate the development of novel peptide-based therapeutics with enhanced properties.

References

- Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1173 - Fmoc Removal with DBU.

- Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 17-33). Academic Press.

- Góngora-Benítez, M., et al. (2013). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 18(11), 13547-13561.

- BenchChem. (2025). Application Note & Protocol: Monitoring Fmoc Removal in Solid-Phase Peptide Synthesis.

- Fields, G. B. (n.d.). Methods for Removing the Fmoc Group. ResearchGate.

- Zhang, et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega.

- Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.

- Ralhan, K., KrishnaKumar, V. G., & Gupta, S. (2016). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 6(10), 8343-8349.

- Ralhan, K., KrishnaKumar, V. G., & Gupta, S. (n.d.). Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis. RSC Advances.

- O'Ferrall, R. A. M. (1970). β-elimination of 9-fluorenylmethanol in aqueous solution: an E1cB mechanism. Journal of the Chemical Society B: Physical Organic, 260-268.

- El-Faham, A., & Albericio, F. (2018).

- BenchChem. (n.d.). Strategies to Overcome Steric Hindrance in N-methylated Peptide Synthesis.

Sources

- 1. N-methylation in amino acids and peptides: Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. renyi.hu [renyi.hu]

- 7. total-synthesis.com [total-synthesis.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. peptide.com [peptide.com]

- 10. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

Best coupling reagents for Fmoc-R-(Me)Ala(3-F3)-OH incorporation

Application Note: High-Efficiency Incorporation of Fmoc-R-(Me)Ala(3-F3)-OH in Solid-Phase Peptide Synthesis

Part 1: Executive Summary & Strategic Analysis

The incorporation of Fmoc-R-(Me)Ala(3-F3)-OH (N-methyl-3,3,3-trifluoroalanine) represents a "perfect storm" of synthetic challenges in Solid-Phase Peptide Synthesis (SPPS). This residue combines the severe steric hindrance of N-methylation with the potent electron-withdrawing nature of the trifluoromethyl (

The Core Challenges:

-

Steric Bulk: The N-methyl group forces the peptide backbone into a cis-conformation and physically obstructs the approach of the incoming nucleophile.[1]

-

Electronic Deactivation: The

-trifluoromethyl group exerts a strong inductive effect (-I), significantly lowering the nucleophilicity of the amine (relevant for the subsequent coupling) and increasing the acidity of the -

Racemization Risk: The increased acidity of the

-proton, combined with the propensity of N-methyl amino acids to form oxazolonium intermediates, makes this residue highly susceptible to racemization during activation.

Recommended Strategy: Standard reagents (HBTU, HOBt) are insufficient and will likely result in deletion sequences or extensive epimerization. This protocol prioritizes PyAOP for its superior reactivity with N-methylated species, alongside COMU as a high-efficiency, safer alternative.[1] The use of Sym-collidine (TMP) as a base is strictly required to minimize racemization.[1]

Part 2: Mechanism & Reagent Selection

The "Double Whammy" Mechanism

Understanding the failure mode of standard couplings is essential for troubleshooting.

Caption: The N-methyl group accelerates oxazolone formation, while the CF3 group increases the acidity of the alpha-proton, heightening racemization risk if coupling is slow.

Reagent Decision Matrix

| Feature | PyAOP / HOAt | COMU / Oxyma | DIC / Oxyma | HATU |

| Reactivity | Highest (Best for N-Me) | Very High | Moderate | High |

| Racemization Control | Good (with Collidine) | Excellent | Best | Moderate |

| Safety | Moderate | High (Non-explosive) | High | Low (Explosive HOAt risk) |

| Recommendation | Primary Choice | Secondary Choice | Only if racemization is >5% | Avoid (Guanidinylation risk) |

Why PyAOP? Phosphonium salts like PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are superior to uronium salts (HATU) for N-methylated couplings because they avoid the formation of guanidinium by-products which can terminate the peptide chain during slow reactions.[1]

Part 3: Experimental Protocols

Protocol A: The "Nuclear Option" (PyAOP/HOAt)

Best for: Ensuring completion of the coupling, especially if the acceptor on the resin is also hindered.

Reagents:

-

Amino Acid: Fmoc-R-(Me)Ala(3-F3)-OH (3.0 equivalents)[1]

-

Coupling Reagent: PyAOP (3.0 equivalents)[1]

-

Additive: HOAt (3.0 equivalents) - Crucial for "anchimeric assistance"

-

Base: Sym-collidine (2,4,6-trimethylpyridine) (6.0 equivalents) - Weaker base than DIPEA, reduces racemization.[1]

-

Solvent: DMF (Anhydrous)[1]

Step-by-Step Procedure:

-

Resin Preparation: Swell resin in DMF for 20 mins. Deprotect Fmoc (20% Piperidine/DMF) and wash thoroughly (5x DMF, 3x DCM, 3x DMF).[2]

-

Pre-Activation (In-Situ):

-

Coupling:

-

Double Coupling (Mandatory):

-

Capping: Acetylate unreacted amines (Acetic Anhydride/DIPEA/DMF) to prevent deletion sequences.

Protocol B: The "Green & Clean" (COMU/Oxyma)

Best for: Standard synthesis where safety and racemization suppression are prioritized.

Reagents:

-

Amino Acid: Fmoc-R-(Me)Ala(3-F3)-OH (3.0 eq)[1]

-

Additive: Oxyma Pure (3.0 eq)[1]

-

Base: Sym-collidine (3.0 eq) - Note: COMU requires only 1 eq of base per eq of reagent.[1]

Step-by-Step Procedure:

-

Dissolution: Dissolve AA, COMU, and Oxyma in DMF.

-

Activation: Add Collidine. The solution should turn bright yellow/orange (characteristic of Oxyma active ester).

-

Coupling: Add to resin immediately. Agitate for 1-2 hours.

-

Monitoring: Perform a micro-cleavage and analyze via LC-MS. Standard colorimetric tests (Kaiser) may be inconclusive due to the steric bulk. Chloranil test is preferred for secondary amines.

Part 4: Coupling the Next Residue (The Hardest Step)

Once Fmoc-R-(Me)Ala(3-F3)-OH is on the chain, removing the Fmoc group exposes a highly unreactive, sterically shielded secondary amine.[1] Coupling the next amino acid onto this residue is often the bottleneck.

Workflow for the Subsequent Residue:

Caption: Decision tree for coupling onto the N-Me-Ala(3-F3) amine. Standard activation often fails here.

Protocol for Coupling ONTO Fmoc-R-(Me)Ala(3-F3)-Resin:

-

Reagent: Use HATU or PyAOP (5 eq) with HOAt (5 eq) and DIPEA (10 eq).

-

Solvent: Use a mixture of DMF/DMSO (1:1) or NMP to disrupt aggregation and improve kinetics.

-

Reaction Time: Extend to 3-4 hours or perform Triple Coupling .

-

Advanced Method (If standard fails): Convert the incoming amino acid to an acid chloride using BTC (Bis-trichloromethyl carbonate) .[1] This generates a highly reactive species capable of overcoming the steric wall.

Part 5: Quality Control & Troubleshooting

| Issue | Observation (LC-MS) | Solution |

| Racemization | Split peaks (diastereomers) | Switch base to Collidine ; Lower Temp to 4°C; Use DIC/Oxyma . |

| Incomplete Coupling | Mass of [Peptide] - [Residue] | Switch to PyAOP ; Increase concentration (0.5M); Use Microwave (max 50°C). |

| Guanidinylation | Mass +42 Da (approx) | Avoid HATU/HBTU (Uronium salts). Switch to PyAOP (Phosphonium).[3][8] |

| Aspartimide | Mass -18 Da | If Asp is present in sequence, add 0.1M HOBt to the deprotection solution (Piperidine).[1] |

References

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

-